(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213500-04-9) is a fluorinated ethylenediamine derivative with a molecular weight of 222.19 g/mol and the formula C₉H₉F₄N₂. Its structure features a chiral center at the C1 position, a 3-fluoro substituent, and a 4-trifluoromethyl group on the phenyl ring.
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
GGOORWITWKRVOO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)N)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Differences
- In contrast, (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (CAS: 105469-16-7) lacks the trifluoromethyl group but retains symmetry, which may influence crystallinity and solubility .
- Chirality : The (1R) configuration distinguishes the primary compound from racemic mixtures or diastereomers like (1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]-1,2-ethanediamine (CAS: 137944-39-9), where stereochemistry impacts receptor binding selectivity .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the primary compound increases logP compared to non-fluorinated analogs like (1R)-1-[4-(methylethyl)phenyl]ethane-1,2-diamine (logP estimated ~1.5 vs. ~2.5 for the primary compound) .
- Thermal Stability: Limited data exist, but trifluoromethoxy-containing analogs (e.g., CAS: 1213119-41-5) may exhibit lower melting points due to reduced symmetry .
Biological Activity
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a synthetic organic compound notable for its unique fluorinated aromatic structure. This compound features a phenyl group with both trifluoromethyl and fluorine substituents, enhancing its potential biological activity and chemical reactivity. The presence of amine functional groups (–NH2) at the ethane backbone increases its solubility and interaction capabilities with various biological targets.
Chemical Structure
The compound can be represented as follows:
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronegative nature of fluorine atoms in this compound may enhance its binding affinities to various receptors or enzymes, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research has shown that fluorinated compounds can modulate enzyme activity and receptor interactions. For instance, compounds structurally related to this compound have demonstrated antimicrobial properties against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 1: Comparison of Antimicrobial Activities
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1 | S. aureus |
| Compound B | 2 | E. faecalis |
| This compound | TBD | TBD |
Anti-inflammatory Properties
Fluorinated compounds are known to exhibit anti-inflammatory activities. The unique combination of trifluoromethyl and amine functionalities in this compound may contribute to its efficacy in reducing inflammation through modulation of inflammatory pathways.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Similar compounds have been found to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study reported that derivatives of trifluoromethyl-substituted phenyl compounds exhibited potent growth inhibition against various bacterial strains, including MRSA. Compounds with similar structures showed minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
- In Vitro Studies : In vitro assays demonstrated that certain fluorinated derivatives effectively inhibited the growth of resistant bacterial strains compared to traditional antibiotics like vancomycin .
Q & A
Q. What are the key synthetic routes and challenges for preparing (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine?
- Methodological Answer : Synthesis typically involves functionalizing a substituted benzoic acid precursor. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid can be converted to a ketone intermediate via Friedel-Crafts acylation or nucleophilic substitution, followed by reductive amination to introduce the ethane-1,2-diamine moiety . Challenges include:
- Stereochemical Control : Achieving enantiomeric purity (1R configuration) requires chiral catalysts (e.g., Ru-BINAP complexes) or resolution techniques.
- Fluorine Stability : Harsh reaction conditions (e.g., high heat) may degrade trifluoromethyl groups; mild reducing agents (NaBH4/CeCl3) are recommended.
- Purification : Column chromatography with polar stationary phases (e.g., silica gel modified with NH2 groups) improves separation of diastereomers .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : 1H/19F NMR identifies fluorine and proton environments. For example, the 3-fluoro-4-(trifluoromethyl)phenyl group shows distinct splitting patterns in 1H NMR (δ 8.01–8.10 ppm for aromatic protons) and 19F NMR (δ -60 to -65 ppm for CF3) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers using hexane/isopropanol mobile phases.
- X-ray Crystallography : Confirms absolute configuration (1R) via single-crystal analysis, critical for structure-activity relationship (SAR) studies .
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at -20°C to prevent oxidation of the amine groups. Avoid exposure to moisture to minimize hydrolysis .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. For long-term stability, monitor purity via HPLC every 6 months .
Advanced Research Questions
Q. What mechanistic hypotheses exist for this compound’s interaction with biological targets?
- Methodological Answer : The fluorinated phenyl group enhances lipophilicity, promoting membrane penetration. The ethane-1,2-diamine moiety may act as a hydrogen-bond donor/acceptor, mimicking endogenous substrates (e.g., neurotransmitters). To validate:
- Molecular Docking : Screen against receptors with hydrophobic pockets (e.g., GPCRs or kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to proposed targets like serotonin transporters (Ki < 100 nM hypothesized) .
Q. How can researchers identify its molecular targets in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets upon UV exposure, followed by pull-down assays and LC-MS/MS identification.
- Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in cell lysates to detect target engagement .
Q. What strategies resolve contradictions in stereochemical or activity data across studies?
- Methodological Answer :
- Chiral Reanalysis : Repurify batches using preparative HPLC and re-test biological activity to rule out enantiomeric impurities.
- Crystallographic Validation : Compare solved crystal structures with computational models (e.g., DFT-optimized geometries) to confirm configurations .
- Meta-Analysis : Cross-reference SAR data from analogs (e.g., 1-(3-chloro-4-fluorophenyl)ethan-1-amine) to identify substituent effects on activity .
Q. How does the compound’s stability vary under physiological vs. experimental conditions?
- Methodological Answer :
- Simulated Physiological Conditions : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Trifluoromethyl groups may hydrolyze to carboxylic acids under prolonged basic conditions.
- Accelerated Stability Testing : Use high-temperature (40–60°C) and high-humidity (75% RH) chambers to predict shelf life. Amine oxidation is a primary degradation pathway; antioxidants (e.g., BHT) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
